molecular formula C14H14Zn B14737227 Zinc, bis(2-methylphenyl)- CAS No. 7029-31-4

Zinc, bis(2-methylphenyl)-

Cat. No.: B14737227
CAS No.: 7029-31-4
M. Wt: 247.6 g/mol
InChI Key: AUGAZENISHMAIK-UHFFFAOYSA-N
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Description

Zinc, bis(2-methylphenyl)-: is an organozinc compound with the molecular formula C14H14Zn It is characterized by the presence of two 2-methylphenyl groups attached to a central zinc atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Zinc, bis(2-methylphenyl)- typically involves the reaction of zinc chloride with 2-methylphenyl magnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

ZnCl2+2C6H4(CH3)MgBrZn(C6H4(CH3))2+2MgBrCl\text{ZnCl}_2 + 2 \text{C}_6\text{H}_4(\text{CH}_3)\text{MgBr} \rightarrow \text{Zn}(\text{C}_6\text{H}_4(\text{CH}_3))_2 + 2 \text{MgBrCl} ZnCl2​+2C6​H4​(CH3​)MgBr→Zn(C6​H4​(CH3​))2​+2MgBrCl

This reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent and the product.

Industrial Production Methods: On an industrial scale, the production of Zinc, bis(2-methylphenyl)- can be achieved through a similar process, but with optimized conditions to ensure higher yields and purity. This may involve the use of more efficient solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Zinc, bis(2-methylphenyl)- can undergo oxidation reactions, leading to the formation of zinc oxide and corresponding organic by-products.

    Substitution: This compound can participate in substitution reactions where the 2-methylphenyl groups are replaced by other functional groups.

    Coordination: Zinc, bis(2-methylphenyl)- can form coordination complexes with various ligands, altering its chemical properties and reactivity.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents under controlled conditions.

    Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.

    Coordination: Ligands such as phosphines, amines, or other donor molecules.

Major Products:

    Oxidation: Zinc oxide and organic by-products.

    Substitution: New organozinc compounds with different functional groups.

    Coordination: Various coordination complexes with altered properties.

Scientific Research Applications

Chemistry:

    Catalysis: Zinc, bis(2-methylphenyl)- is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

    Synthesis: It serves as a precursor for the synthesis of other organozinc compounds and coordination complexes.

Biology and Medicine:

    Drug Delivery: Zinc-based compounds, including Zinc, bis(2-methylphenyl)-, are explored for their potential in drug delivery systems due to their biocompatibility and ability to form stable complexes with pharmaceuticals.

Industry:

    Materials Science: This compound is used in the development of new materials with specific properties, such as improved mechanical strength or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which Zinc, bis(2-methylphenyl)- exerts its effects involves the interaction of the zinc center with various molecular targets. The zinc atom can coordinate with different ligands, altering the electronic and steric properties of the compound. This coordination ability is crucial for its role in catalysis and complex formation.

Comparison with Similar Compounds

    Zinc, bis(2-phenyl)-: Similar structure but with phenyl groups instead of 2-methylphenyl groups.

    Zinc, bis(2-chlorophenyl)-: Contains chlorophenyl groups, leading to different reactivity and applications.

    Zinc, bis(2-methoxyphenyl)-:

Uniqueness: Zinc, bis(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl groups, which provide specific steric and electronic effects

Properties

CAS No.

7029-31-4

Molecular Formula

C14H14Zn

Molecular Weight

247.6 g/mol

IUPAC Name

zinc;methylbenzene

InChI

InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3;/q2*-1;+2

InChI Key

AUGAZENISHMAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=[C-]1.CC1=CC=CC=[C-]1.[Zn+2]

Origin of Product

United States

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